8-(allylthio)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
Overview
Description
8-(allylthio)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of an allylthio group, a chlorobenzyl group, and two methyl groups attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(allylthio)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting from simple precursors like urea and cyanoacetic acid, the purine core can be synthesized through cyclization reactions.
Introduction of Substituents: The allylthio group can be introduced via nucleophilic substitution reactions, while the chlorobenzyl group can be added through Friedel-Crafts alkylation.
Methylation: The methyl groups can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The allylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The chlorobenzyl group can be reduced to a benzyl group.
Substitution: The purine core can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Benzyl derivatives.
Substitution Products: Halogenated or nitrated purines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-(allylthio)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, it might interact with enzymes or receptors, altering their activity. For example, it could inhibit a key enzyme in a metabolic pathway or bind to a receptor, modulating signal transduction.
Comparison with Similar Compounds
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant found in coffee and tea.
Theobromine: 3,7-Dimethylxanthine, found in chocolate.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Uniqueness
8-(allylthio)-1-(4-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the allylthio and chlorobenzyl groups might enhance its binding affinity to certain biological targets or alter its reactivity in chemical reactions.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-prop-2-enylsulfanylpurine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S/c1-4-9-25-16-19-14-13(20(16)2)15(23)22(17(24)21(14)3)10-11-5-7-12(18)8-6-11/h4-8H,1,9-10H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNWQPCYFFPXDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1SCC=C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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